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Compound of Interest

Compound Name:
2-(Methylamino)-3-(1h-pyrazol-1-

yl)propanamide

Cat. No.: B15327458

Get Quote

A Technical Guide to Next-Generation AR Antagonists &
SARDs
Executive Technical Summary
The pyrazole propanamide scaffold represents a critical structural evolution in the design of

small-molecule inhibitors, particularly in the development of Selective Androgen Receptor

Degraders (SARDs) for castration-resistant prostate cancer (CRPC). Unlike first-generation

antiandrogens (e.g., Enzalutamide) that target only the Ligand Binding Domain (LBD), novel

pyrazole propanamides (such as the UT-series) are designed to bind the N-terminal domain

(NTD), overcoming resistance mechanisms driven by AR splice variants (AR-SV).

This guide analyzes the transition from the low-molecular-weight parent scaffold (~139 Da) to

high-complexity drug candidates (~450–550 Da), detailing the physicochemical parameters that

facilitate oral bioavailability and metabolic stability.
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The pyrazole propanamide pharmacophore is modular, consisting of three distinct domains that

govern its biological activity and physicochemical profile.

The Core Scaffold
At its simplest, the core structure is 3-(1H-pyrazol-1-yl)propanamide (PubChem CID:

14088731).

Molecular Weight: 139.16 g/mol

Formula: C₆H₉N₃O

Key Feature: The propanamide linker provides rotational flexibility, while the pyrazole ring

acts as a bioisostere for phenyl or pyridine rings found in older drugs, improving solubility

and H-bond potential.

Therapeutic Modular Design (SARDs)
In drug discovery, this core is elaborated into a "Barbell" shape:

A-Ring (Warhead): typically an electron-deficient aromatic system (e.g., cyanopyridine or

nitrophenyl) responsible for high-affinity binding to the AR pocket.

Linker (Propanamide): The flexible tether that positions the B-ring to induce conformational

changes in the receptor, triggering proteasomal degradation.

B-Ring (The Pyrazole): The critical differentiator. Replacing the rigid phenyl ring of

Enzalutamide with a pyrazole moiety improves the pharmacokinetic (PK) profile and enables

dual interactions with the AR-NTD (Tau-1/Tau-5 sites).

Physicochemical Characteristics
The following data contrasts the parent scaffold with the optimized therapeutic candidates (e.g.,

UT-34 analogs).

Quantitative Data Table

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15327458?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property
Parent Scaffold
(Core)

Therapeutic
Candidates
(SARDs)

Impact on Drug
Development

Molecular Weight

(MW)
139.16 Da 420 – 550 Da

Optimal range for oral

absorption; fits binding

pockets of AR-NTD.

Lipophilicity (LogP) -1.0 (Hydrophilic) 3.0 – 4.5

High LogP required

for membrane

permeability; Pyrazole

moderates lipophilicity

compared to phenyl.

H-Bond Donors (HBD) 1 (Amide NH₂) 1 – 2

Compliant with

Lipinski’s Rule of 5

(Ro5); facilitates

specific receptor

anchoring.

H-Bond Acceptors

(HBA)

2 (Pyrazole N, Amide

O)
5 – 7

Pyrazole N2 acts as a

key acceptor,

interacting with water

or residue side chains.

TPSA (Å²) 60.9 Å² 90 – 130 Å²

<140 Å² ensures good

intestinal absorption

and potential blood-

brain barrier (BBB)

penetration.

Solubility High (Aqueous) Moderate to Low

Pyrazole improves

solubility relative to

all-carbon aromatic

analogs, aiding

formulation.

Physicochemical Analysis[1][2]
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Lipinski Compliance: The therapeutic class generally adheres to the Rule of 5 (MW < 500,

LogP < 5, HBD < 5, HBA < 10), making them viable oral drug candidates.

Metabolic Stability: The pyrazole ring is more resistant to oxidative metabolism (CYP450)

than electron-rich phenyl rings. However, the amide linker is a potential site for hydrolysis,

requiring steric protection (e.g., methylation) in advanced designs.

Permeability: The propanamide linker introduces a degree of flexibility that allows the

molecule to adopt a "folded" conformation, potentially shielding polar surface area during

membrane transit.

Experimental Protocols
Synthesis: Aza-Michael Addition
The most robust method for constructing the pyrazole propanamide core is the base-catalyzed

aza-Michael addition of a pyrazole derivative to an acrylamide.

Objective: Synthesize N-aryl-3-(1H-pyrazol-1-yl)propanamide.

Reagents:

Substituted Pyrazole (1.0 equiv)

N-aryl Acrylamide (1.0 equiv)

Potassium Carbonate (K₂CO₃) or DBU (0.1 - 0.5 equiv)

Solvent: DMF or DMSO (anhydrous)

Protocol:

Preparation: In a flame-dried round-bottom flask, dissolve the substituted pyrazole (e.g., 3,5-

dimethylpyrazole) in anhydrous DMF (5 mL/mmol).

Activation: Add K₂CO₃ (0.5 equiv) and stir at room temperature for 15 minutes to deprotonate

the pyrazole N-H.
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Addition: Dropwise add the N-aryl acrylamide (dissolved in minimal DMF) to the reaction

mixture.

Reaction: Heat the mixture to 80–100°C and stir for 6–12 hours. Monitor progress via TLC

(Ethyl Acetate/Hexane) or LC-MS.

Workup: Cool to room temperature. Pour the mixture into ice-cold water (10x volume). The

product often precipitates as a solid.[1]

Purification: Filter the precipitate. If no precipitate forms, extract with Ethyl Acetate (3x), wash

with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel column chromatography

(Gradient: 0-50% EtOAc in Hexanes).

Validation:

¹H NMR: Look for the disappearance of vinylic protons (acryloyl) and the appearance of two

triplets at ~2.9 ppm (CH₂) and ~4.5 ppm (N-CH₂).

Visualizations
Structural Activity Relationship (SAR) Logic
This diagram illustrates how the core scaffold is modified to create high-affinity SARDs.
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Figure 1: Modular architecture of Pyrazole Propanamide SARDs. The B-Ring modification is

the key innovation over legacy antiandrogens.
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Synthesis Workflow (Aza-Michael Addition)
A standard workflow for generating the library of compounds.

Reagents:
Substituted Pyrazole + Acrylamide

Step 1: Activation
Base (K2CO3/DBU) in DMF
Deprotonation of Pyrazole

Step 2: Aza-Michael Addition
Nucleophilic attack on 

beta-carbon of Acrylamide

Step 3: Heating
80-100°C for 6-12h

Step 4: Workup
Precipitation in Ice Water

or EtOAc Extraction

Final Product:
N-aryl-3-(pyrazol-1-yl)propanamide

Click to download full resolution via product page

Figure 2: Step-by-step synthetic pathway for the creation of pyrazole propanamide derivatives

via Aza-Michael addition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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